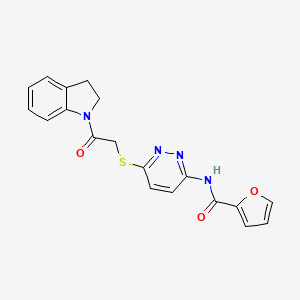

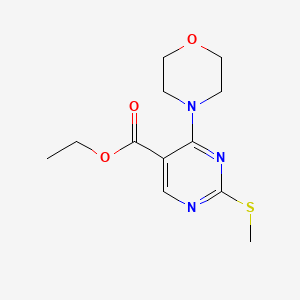

N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a novel compound that has attracted the attention of the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and properties of related compounds, demonstrating methodologies that could potentially be applicable to the synthesis and functionalization of N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide. For instance, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, a compound prepared by coupling and subsequent reactions involving furan-2-carbonyl chloride, offer insights into the manipulation of furan derivatives in complex organic syntheses (El’chaninov & Aleksandrov, 2017).

Biological Activities

Several studies have focused on the design, synthesis, and biological evaluation of compounds with structures similar to this compound. For example, the development of tetrahydropyrimidine–isatin hybrids as potential antibacterial, antifungal, and anti-tubercular agents highlights the therapeutic potential of indole derivatives in addressing various microbial infections (Akhaja & Raval, 2012). Additionally, the design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidermal growth factor receptor inhibitors and anticancer agents further illustrate the compound's relevance in the search for new cancer therapies (Lan et al., 2017).

Chemical Transformations

Research on the regioselective C-H functionalization directed by a removable carboxyl group, leading to the palladium-catalyzed vinylation at the unusual position of indole and related heteroaromatic rings, provides a framework for understanding how the compound might undergo chemical transformations to yield diverse biologically active molecules (Maehara et al., 2008).

Properties

IUPAC Name |

N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-18(23-10-9-13-4-1-2-5-14(13)23)12-27-17-8-7-16(21-22-17)20-19(25)15-6-3-11-26-15/h1-8,11H,9-10,12H2,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYZTPRDGZEGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)

![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)

![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)

![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)

![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)

![2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2676388.png)

![1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2676390.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2676391.png)